Androgen receptor-IN-3

Prostate Cancer Drug Resistance Androgen Receptor

For CRPC researchers facing enzalutamide resistance, Androgen receptor-IN-3 (Compound 22) targets the AR DNA-binding domain-a distinct site from the LBD. Use as a reference inhibitor in HTS platforms (IC50 5.04 μM in LNCaP cells) or to interrogate AR-V7-driven transcription. - Validates DBD-targeted HTS assays with defined SAR (>15-fold potency window vs. Compound 6) - Enables mechanistic studies in LBD-independent AR signaling models - Serves as a calibration standard for SAR expansion of 4-(4-phenylthiazol-2-yl)morpholine series

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 926228-58-2
Cat. No. B1367888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor-IN-3
CAS926228-58-2
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(S2)CO)C3=CC=CC=C3
InChIInChI=1S/C14H16N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,17H,6-10H2
InChIKeyVGEHBNSWOWVQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androgen receptor-IN-3: Selective AR DBD Inhibitor


Androgen receptor-IN-3 (CAS 926228-58-2), also referred to as Compound 22, is a synthetic small-molecule inhibitor belonging to the 4-(4-phenylthiazol-2-yl)morpholine class [1]. Unlike conventional antiandrogens that target the androgen receptor (AR) ligand-binding domain (LBD), this compound was discovered through virtual screening to bind a distinct, druggable cavity on the AR DNA-binding domain (DBD) [1]. Its primary reported activity is inhibition of AR-driven transcriptional activity in LNCaP prostate cancer cells, with an IC50 of 5.04 μM [1]. This mechanism of action provides a research avenue for overcoming resistance to LBD-targeting drugs such as Enzalutamide [1].

Why Androgen receptor-IN-3 Is Irreplaceable


Generic substitution fails for Androgen receptor-IN-3 because its molecular target, the AR DNA-binding domain (DBD), is structurally and functionally distinct from the ligand-binding domain (LBD) targeted by common antiandrogens like Enzalutamide, Bicalutamide, or Apalutamide [1]. The compound's activity is dependent on specific interactions with a unique cavity formed by residues Ser579, Val582, Phe583, Arg586, Gln592, Tyr594, Arg609, Lys610, and Pro613 within the AR DBD [1]. Even minor structural modifications, such as adding substituents to the thiazole ring (as in Compound 22 itself), lead to significant potency losses compared to the unsubstituted parent Compound 6, illustrating the strict structure-activity relationship (SAR) requirements of this binding site [1]. Therefore, compounds from different chemical series or those targeting the LBD cannot replicate the same pharmacological profile, making direct interchange scientifically invalid.

Quantitative Comparisons for Androgen receptor-IN-3


DBD Binding vs. LBD Targeting: Functional Selectivity

Androgen receptor-IN-3 (Compound 22) inhibits the AR DNA-binding domain (DBD), a mechanism orthogonal to the ligand-binding domain (LBD) antagonism exerted by conventional antiandrogens such as Enzalutamide. While direct, head-to-head binding data for Compound 22 is limited, the class of DBD inhibitors has been demonstrated to maintain inhibitory activity in Enzalutamide-resistant prostate cancer models and against constitutively active AR splice variants like AR-V7, which lack an LBD [1]. This functional differentiation is critical, as LBD-targeting drugs are ineffective in these therapeutically challenging contexts. Compound 22's IC50 for AR-driven transcription in LNCaP cells is 5.04 μM , whereas the class lead Compound 25 achieves an IC50 of 0.12 μM, comparable to Enzalutamide (IC50 0.11 μM) [1].

Prostate Cancer Drug Resistance Androgen Receptor DNA-binding Domain Selectivity

Impact of Thiazole Substitution on AR Inhibition

The SAR study reveals that substitution on the thiazole ring, as present in Compound 22, significantly reduces antiandrogenic potency compared to the unsubstituted parent scaffold (Compound 6). The paper explicitly states that 'the addition of substituents to the thiazole ring led to decreased activity (22 and 24 in Table 2)' [1]. Compound 6, the core 4-(4-phenylthiazol-2-yl)morpholine, exhibits an IC50 of 0.33 μM in the LNCaP eGFP assay, whereas Compound 22's potency is reduced to 5.04 μM, representing a >15-fold loss in activity [1]. This negative SAR data is crucial for understanding binding constraints and validates the specificity of the DBD interaction.

Medicinal Chemistry Structure-Activity Relationship Thiazole Androgen Receptor

Predicted Binding Pose at AR DBD Pocket

Molecular modeling studies predict that the morpholine ring of these 4-(4-phenylthiazol-2-yl)morpholine analogs forms a critical hydrogen bond with Tyr594 in the AR DBD target site [1]. This interaction is essential for activity, as demonstrated by the complete loss of function when the morpholine oxygen is replaced [1]. While this modeling data is class-level for the series, it directly applies to Compound 22 and provides a structural rationale for its binding. This contrasts with non-specific AR inhibitors like Pyrroloquinoline quinone (PP), which showed toxicity and broad kinase inhibition, highlighting the defined binding mode of this chemical series [1].

Molecular Docking Binding Pose Androgen Receptor Drug Design Structure-Based

Chemical Probe for AR DBD Druggability Profiling

Compound 22 represents a distinct chemical probe within the AR DBD inhibitor class due to its specific modification on the thiazole core. The original screening hit (Compound 1) had an IC50 of 3.17 μM, and Compound 22 (IC50 5.04 μM) retains a similar moderate potency level, making it useful for studying binding kinetics without the confounding effects of high potency seen in the advanced lead Compound 25 (IC50 0.12 μM) [1]. This intermediate activity profile fills a gap between initial hits and optimized leads, which is essential for gradient-based assays in medicinal chemistry optimization programs.

Chemical Probe Druggability Thiazole Androgen Receptor Chemical Biology

Androgen receptor-IN-3: Key Application Scenarios


Assay Development for AR DBD Drug Discovery

Procurement of Androgen receptor-IN-3 is highly recommended for laboratories establishing high-throughput screening (HTS) platforms targeting the AR DNA-binding domain. With a well-characterized IC50 of 5.04 μM in LNCaP cells [1], Compound 22 can serve as a standard moderate-potency reference inhibitor. Its defined SAR profile, specifically the >15-fold potency loss compared to the unsubstituted Compound 6 due to thiazole modification [1], provides a clear positive and negative control paradigm for validating assay sensitivity and reproducibility. This is essential for distinguishing true DBD-binding hits from assay artifacts.

Investigating Enzalutamide Resistance and AR Splice Variants

For cancer biology researchers studying castration-resistant prostate cancer (CRPC) or resistance to LBD-targeting agents, Compound 22 offers a critical tool. While its potency is lower than optimized leads, its class-level mechanism—binding to the DBD—allows direct interrogation of AR signaling in models where Enzalutamide is ineffective [1]. For instance, in cell lines expressing the AR-V7 splice variant, which lacks an LBD, Compound 22 can help determine whether residual transcriptional activity is DBD-dependent, a key question in understanding drug resistance [1].

Calibration Standard for AR DBD SAR Studies

Medicinal chemistry teams seeking to expand the SAR landscape of 4-(4-phenylthiazol-2-yl)morpholine DBD inhibitors will find Compound 22 invaluable. Its moderate activity (IC50 5.04 μM) and specific structural feature (a thiazole substituent) place it at a pivotal point in the potency gradient established by the initial hit Compound 1 (3.17 μM) and the highly optimized Compound 25 (0.12 μM) [1]. Using Compound 22 as a calibration standard allows chemists to benchmark the impact of new chemical modifications against a known, quantified SAR parameter, streamlining the hit-to-lead optimization process.

AR DBD-Protein Interactions in Biochemical Assays

The predicted hydrogen bond between the morpholine ring of Compound 22 and Tyr594 of the AR DBD [1] makes this molecule a suitable candidate for developing biochemical binding assays, such as fluorescence polarization or surface plasmon resonance (SPR) assays. While a direct binding Kd has not been published, the established cellular activity and defined docking pose allow researchers to use Compound 22 as a starting point for designing labeled probes to measure direct drug-target engagement at the AR DBD, a methodology not feasible with non-specific AR inhibitors.

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